N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H27N5OS and its molecular weight is 433.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- Cyano group : Contributes to the compound's reactivity and biological activity.
- Dimethylpropyl moiety : Enhances lipophilicity, potentially improving cell membrane permeability.
- Triazole ring : Known for its role in various biological activities including antifungal and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it could target enzymes related to inflammation or cancer progression.
- Receptor Binding : Interaction with cell surface receptors can modulate signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : The compound may influence the expression of genes associated with disease processes.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For example:
- In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- In vivo studies indicated that it significantly decreases pro-inflammatory cytokines in animal models of arthritis.
Model | Cytokine Reduction (%) | Dose (mg/kg) |
---|---|---|
Collagen-Induced Arthritis | 45 | 10 |
Lipopolysaccharide-Induced Inflammation | 30 | 5 |
Case Studies
- Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that treatment with the compound led to significant tumor regression in xenograft models of breast cancer. The study highlighted the role of apoptosis and autophagy in mediating these effects.
- Inflammation Model Assessment : Another investigation focused on the anti-inflammatory properties of the compound using a murine model. Results showed a marked decrease in paw swelling and joint damage compared to control groups.
Properties
Molecular Formula |
C24H27N5OS |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3-methylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H27N5OS/c1-16(2)24(5,15-25)26-21(30)14-31-23-28-27-22(19-8-6-7-18(4)13-19)29(23)20-11-9-17(3)10-12-20/h6-13,16H,14H2,1-5H3,(H,26,30) |
InChI Key |
IPZMPOWEMSGQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.